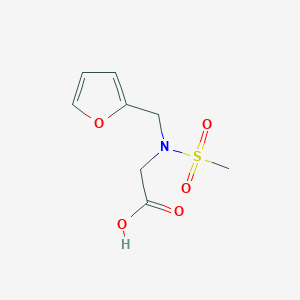

N-(furan-2-ylmethyl)-N-(methylsulfonyl)glycine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

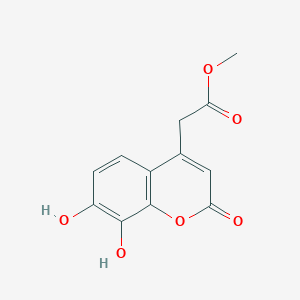

N-(furan-2-ylmethyl)-N-(methylsulfonyl)glycine, also known as FSG, is a chemical compound that has been studied for its potential use in treating various diseases. FSG is a glycine derivative that has been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the development of new drugs.

Applications De Recherche Scientifique

Novel Routes to Pyrroles and Substituted Methyl Pyrrol-1-ylacetates

Friedrich, Wächtler, and Meijere (2002) have extended the scope of known furan synthesis by demonstrating a novel route to 1,2,4-trisubstituted pyrroles. Utilizing 2-(acylmethylene)propanediol diacetates, which readily cyclize under acidic conditions to give furans, they reacted with primary amines under palladium catalysis to yield 1,2,4-trisubstituted pyrroles. Specifically, when glycine methyl ester was used as the amine, they obtained substituted methyl pyrrol-1-ylacetates with moderate to good yields, showing a versatile approach to synthesizing complex pyrrole derivatives from furan precursors (Friedrich, Wächtler, & Meijere, 2002).

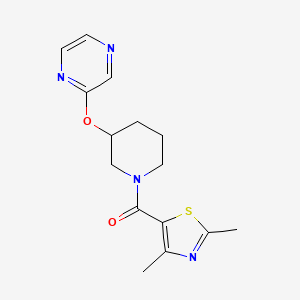

Glycine Transporter-1 Inhibition for Therapeutic Applications

Cioffi et al. (2016) disclosed the discovery of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1 (GlyT-1). This research highlights the structure-activity relationship exploration of this series, focusing on the optimization of the sulfonamide and benzamide appendages of the scaffold. Their efforts led to the identification of compounds with excellent in vitro GlyT-1 potency and selectivity, favorable pharmacological profiles, and significant in vivo activity in both rodent and nonhuman primate models. This work underscores the potential of manipulating glycine transport mechanisms for therapeutic benefits, particularly in the context of neurotransmission and psychiatric disorders (Cioffi et al., 2016).

Maillard Reaction Dynamics and Furan Formation

Nie et al. (2013) investigated the effect of pH, temperature, and heating time on the formation of furan in sugar–glycine model systems. Their research provides insights into how different processing conditions affect the levels of furan, a potential carcinogen, in food. The study found that furan formation from sugar–glycine systems can be attributed to specific sugar types, pH, temperature, and heating time, offering a scientific basis for optimizing food processing techniques to minimize furan levels (Nie et al., 2013).

Propriétés

IUPAC Name |

2-[furan-2-ylmethyl(methylsulfonyl)amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO5S/c1-15(12,13)9(6-8(10)11)5-7-3-2-4-14-7/h2-4H,5-6H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZQHFFBOLQAAFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CC1=CC=CO1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-2-ylmethyl)-N-(methylsulfonyl)glycine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3S)-1-Methyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methanamine](/img/structure/B2583339.png)

![5-[(pyrimidin-2-ylamino)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2583341.png)

![N-(4-methylbenzyl)-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2583350.png)

![3-Amino-5-[(cyanomethyl)sulfanyl]-4-phenyl-2-thiophenecarbonitrile](/img/structure/B2583351.png)

![N-(4-fluorobenzyl)-N-(4-isopropylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2583353.png)

![tert-Butyl N-methyl-N-{1-oxaspiro[2.3]hexan-5-yl}carbamate](/img/structure/B2583354.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2583358.png)

![4-(2-fluoro-5-methoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B2583361.png)